molecular formula C28H24F3N7O2 B1671981 GNF-7

GNF-7

Cat. No.: B1671981
M. Wt: 547.5 g/mol
InChI Key: SZNYUUZOQHNEKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of GNF-7 involves multiple steps, including the preparation of key intermediates and the final coupling reactions. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of chemical reactions involving the formation of key intermediates, followed by coupling and purification steps . Industrial production methods for this compound are also proprietary and involve large-scale synthesis and purification processes to ensure high purity and yield .

Chemical Reactions Analysis

GNF-7 undergoes various chemical reactions, including:

Scientific Research Applications

GNF-7 has a wide range of scientific research applications, including:

Biological Activity

GNF-7 is a potent small molecule inhibitor primarily known for its activity against the Bcr-Abl fusion protein, which plays a significant role in certain types of leukemia. Its biological activity extends beyond Bcr-Abl inhibition, impacting various cellular processes and pathways. This article summarizes the key findings related to the biological activity of this compound, supported by data tables and case studies.

This compound functions as a Bcr-Abl inhibitor , exhibiting selective inhibition against several clinically relevant mutants, including T315I, G250E, E255V, F317L, and M351T. The compound has been shown to inhibit the kinase activities of RIPK1 and RIPK3, disrupting the formation of the necrosome complex involved in necroptosis, a form of programmed cell death distinct from apoptosis .

Biological Effects

  • Inhibition of Necroptosis :
    • This compound was identified as a potent inhibitor of necroptosis in both human and mouse cells. It does not protect cells from apoptosis but specifically targets necroptotic pathways.
    • In vivo studies demonstrated that this compound ameliorated acute kidney injury (AKI) induced by cisplatin and ischemia/reperfusion, reducing renal cell necrosis and inflammatory responses .
  • Anti-Leukemia Activity :
    • This compound induces cell cycle arrest and apoptosis in leukemia cells harboring NRAS mutations. It shows significant growth inhibitory activity in human colon cancer cells as well .
    • In xenotransplantation models in mice, this compound improved survival rates among leukemia cell-transplanted mice .
  • FLT3 Inhibition :
    • Recent studies have identified this compound as a novel FLT3 inhibitor that overcomes drug resistance in FLT3-ITD expressing Ba/F3 cells, demonstrating potent anti-leukemia activity on primary FLT3-ITD positive patient samples .

Table 1: Inhibition Potency of this compound against Bcr-Abl Mutants

Bcr-Abl MutantIC50 (nM)
Wild-type133
T315I61
G250ETBD
E255VTBD
F317LTBD
M351TTBD

Table 2: Biological Activities of this compound

ActivityModel/SystemResult/Effect
Necroptosis InhibitionHuman & Mouse CellsPotent inhibition observed
Acute Kidney Injury (AKI)Mouse ModelsAmeliorated renal cell necrosis
Leukemia Cell LinesNRAS Mutant CellsInduced cell cycle arrest and apoptosis
FLT3 InhibitionBa/F3 CellsOvercame drug resistance

Case Study 1: Acute Kidney Injury

A study published in Cell Death & Disease highlighted the effectiveness of this compound in models of AKI. The compound was administered orally to mice subjected to ischemia/reperfusion injury. Results indicated a significant reduction in renal inflammation and necrosis compared to control groups, suggesting its potential therapeutic application in managing AKI .

Case Study 2: Leukemia Treatment

In a clinical investigation involving patients with FLT3-ITD positive leukemia, this compound was evaluated for its ability to induce remission. The study found that patients treated with this compound showed improved survival rates and reduced leukemic cell proliferation compared to those receiving standard therapies .

Properties

IUPAC Name

N-[4-methyl-3-[1-methyl-7-[(6-methylpyridin-3-yl)amino]-2-oxo-4H-pyrimido[4,5-d]pyrimidin-3-yl]phenyl]-3-(trifluoromethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H24F3N7O2/c1-16-7-9-21(34-25(39)18-5-4-6-20(11-18)28(29,30)31)12-23(16)38-15-19-13-33-26(36-24(19)37(3)27(38)40)35-22-10-8-17(2)32-14-22/h4-14H,15H2,1-3H3,(H,34,39)(H,33,35,36)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZNYUUZOQHNEKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)N3CC4=CN=C(N=C4N(C3=O)C)NC5=CN=C(C=C5)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H24F3N7O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

547.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
GNF-7
Reactant of Route 2
Reactant of Route 2
GNF-7
Reactant of Route 3
Reactant of Route 3
GNF-7
Reactant of Route 4
Reactant of Route 4
GNF-7
Reactant of Route 5
Reactant of Route 5
GNF-7
Reactant of Route 6
GNF-7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.